molecular formula C26H42O8 B14090862 Pierisformoside B

Pierisformoside B

Cat. No.: B14090862
M. Wt: 482.6 g/mol
InChI Key: KIKGYOSHZWMRMA-NABQZYENSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Pierisformoside B involves extraction from the natural source, Pieris formosa. The compound is isolated using extensive 1D and 2D NMR spectroscopic data analyses

Chemical Reactions Analysis

Pierisformoside B, like other grayanoids, undergoes various chemical reactions. These include:

    Oxidation: Common reagents for oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pierisformoside B has several scientific research applications:

Mechanism of Action

The mechanism of action of Pierisformoside B involves modulating sodium channels in cell membranes. By binding to these channels, it increases the permeability of sodium ions and inhibits the inactivation of sodium channels. This leads to various physiological effects, including toxicity .

Comparison with Similar Compounds

Pierisformoside B is unique among grayanoids due to the absence of a hydroxyl group at C-6, which is unusual in natural grayanoids . Similar compounds include:

Properties

Molecular Formula

C26H42O8

Molecular Weight

482.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,4R,6S,8S,10R,13R,14R)-4,14-dihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H42O8/c1-13-15-6-5-14-10-25(15,12-24(14,4)31)7-8-26(32)16(13)9-18(23(26,2)3)34-22-21(30)20(29)19(28)17(11-27)33-22/h14-22,27-32H,1,5-12H2,2-4H3/t14-,15+,16+,17-,18+,19-,20+,21-,22+,24-,25+,26-/m1/s1

InChI Key

KIKGYOSHZWMRMA-NABQZYENSA-N

Isomeric SMILES

C[C@]1(C[C@@]23CC[C@]4([C@@H](C[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=C)[C@@H]2CC[C@@H]1C3)O)O

Canonical SMILES

CC1(C(CC2C1(CCC34CC(CCC3C2=C)C(C4)(C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

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